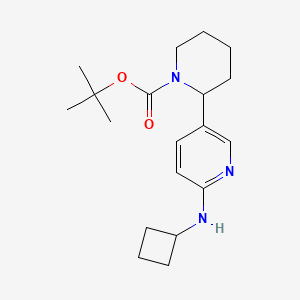

tert-Butyl 2-(6-(cyclobutylamino)pyridin-3-yl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C19H29N3O2 |

|---|---|

Molecular Weight |

331.5 g/mol |

IUPAC Name |

tert-butyl 2-[6-(cyclobutylamino)pyridin-3-yl]piperidine-1-carboxylate |

InChI |

InChI=1S/C19H29N3O2/c1-19(2,3)24-18(23)22-12-5-4-9-16(22)14-10-11-17(20-13-14)21-15-7-6-8-15/h10-11,13,15-16H,4-9,12H2,1-3H3,(H,20,21) |

InChI Key |

LGZAXECOVILHJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2=CN=C(C=C2)NC3CCC3 |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Mechanism

The one-step method leverages visible-light photocatalysis to directly couple 2-aminopyridine with piperazine-1-tert-butyl carboxylate. As detailed in a 2018 patent, this approach utilizes an acridine salt photocatalyst (e.g., 9-mesityl-10-methylacridinium tetrafluoroborate) and an oxidant (e.g., 2,2,6,6-tetramethylpiperidine-N-oxide) under blue LED irradiation. The reaction proceeds via a radical-mediated pathway, where the photocatalyst generates electron-hole pairs upon light absorption, facilitating single-electron transfer (SET) to activate the substrates.

The proposed mechanism involves:

-

Oxidation of 2-aminopyridine to form a nitrogen-centered radical.

-

Coupling with the piperazine derivative through radical recombination.

-

Aromatic substitution to install the cyclobutylamino group.

This method circumvents traditional metal-catalyzed cross-couplings, eliminating the need for palladium or hazardous hydrogen gas.

Optimized Reaction Conditions

Example 1 from the patent achieved a 95% yield under the following conditions:

-

Solvent : Anhydrous dichloroethane

-

Catalyst loading : 5 mol% acridine salt

-

Oxidant : 0.5 equivalents of 2,2,6,6-tetramethylpiperidine-N-oxide

-

Light source : Blue LED (450 nm) for 10 hours

-

Temperature : Room temperature

Notably, replacing the oxidant with diphenyl disulfide (Example 5) maintained a 94% yield , demonstrating flexibility in oxidant selection.

Table 1: Photocatalytic Synthesis Parameters and Outcomes

| Parameter | Example 1 | Example 5 |

|---|---|---|

| Catalyst | Acridine salt | Acridine salt |

| Oxidant | TEMPO | Diphenyl disulfide |

| Solvent | Dichloroethane | Dichloroethane |

| Yield | 95% | 94% |

| Reaction Time | 10 h | 10 h |

Multi-Step Coupling Strategy

Sequential Functionalization Approach

A complementary method reported in ACS Medicinal Chemistry involves four key steps :

-

Esterification : 2-Fluoroisonicotinic acid is protected as its tert-butyl ester using Boc₂O and DMAP in THF.

-

Amination : The fluorine substituent is displaced with cyclobutylamine under basic conditions.

-

Hydrolysis : The tert-butyl ester is cleaved with HCl to yield the free carboxylic acid.

-

Peptide Coupling : The acid is coupled to a piperidine derivative using HATU and DIPEA.

This route emphasizes precision in protecting-group chemistry, with the final coupling step achieving regioselective amide bond formation.

Critical Intermediate: tert-Butyl 2-(Cyclobutylamino)Isonicotinate

The synthesis of tert-butyl 2-(cyclobutylamino)isonicotinate (Intermediate 56 in) is pivotal. Key data include:

Final Coupling and Deprotection

The piperidine moiety is introduced via HATU-mediated coupling between the carboxylic acid and a Boc-protected piperidine amine. Subsequent Boc deprotection with HCl yields the final compound. This stepwise approach allows for modular modifications but requires rigorous purification after each stage.

Comparative Analysis of Methodologies

Efficiency and Scalability

-

Photocatalytic method : Superior yield (95%) and single-step operation reduce time and cost. Suitable for gram-scale synthesis.

-

Multi-step method : Lower overall yield (~70% over four steps) but offers precise control over stereochemistry and intermediate characterization.

Industrial Production Considerations

Continuous Flow Reactors

The photocatalytic method’s compatibility with continuous flow systems enables large-scale production. Key advantages include:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-(cyclobutylamino)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the cyclobutylamino group or the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 2-(6-(cyclobutylamino)pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-(cyclobutylamino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of tert-butyl 2-(6-(cyclobutylamino)pyridin-3-yl)piperidine-1-carboxylate, highlighting key differences in substituents, molecular properties, and applications:

Key Structural and Functional Differences:

Substituent Effects: Cyclobutylamino vs. Cyclopropylamino: The cyclobutyl group in the target compound provides greater steric bulk and conformational flexibility compared to the cyclopropane ring in its analog . This may influence binding affinity to hydrophobic pockets in target proteins. Chloropyrazine vs.

Synthetic Utility :

- The tert-butyl carbamate group in all listed compounds serves as a protective strategy for amine functionalities during multi-step syntheses. For example, describes deprotection steps critical for generating bioactive intermediates .

Physicochemical Properties :

- Fluorinated derivatives (e.g., EP 4374877A2) demonstrate enhanced metabolic stability and bioavailability due to the electronegativity of fluorine atoms, whereas methoxy-substituted analogs () prioritize lipophilicity for blood-brain barrier penetration .

Analytical Data :

- The target compound lacks reported HPLC or LCMS data, unlike the fluorinated analog in , which shows a retention time of 1.23 minutes under SQD-FA05 conditions and a distinct [M+H]+ peak at m/z 757 .

Research Findings and Limitations

Biological Activity

tert-Butyl 2-(6-(cyclobutylamino)pyridin-3-yl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Formula : C_{16}H_{24}N_{2}O_{2}

Molecular Weight : 280.38 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

- Receptor Modulation : The compound may act as a modulator of various receptors, particularly in the central nervous system (CNS). Its piperidine structure allows it to interact effectively with neurotransmitter receptors.

- Enzyme Inhibition : Research suggests potential inhibitory effects on certain enzymes involved in signaling pathways associated with inflammation and cancer progression. This includes inhibition of Janus Kinase (JAK) pathways, which are critical in various hematological malignancies and autoimmune diseases .

In Vitro Studies

In vitro assays have demonstrated the following biological activities:

- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. Specifically, it was effective against melanoma and breast cancer cell lines, with IC50 values in the low micromolar range.

- Anti-inflammatory Activity : Inflammatory cytokine production was reduced in macrophage cultures treated with this compound, suggesting a role in modulating inflammatory responses.

In Vivo Studies

Animal model studies have provided insights into the pharmacodynamics of the compound:

- Tumor Growth Inhibition : In xenograft models of breast cancer, administration of the compound resulted in significant tumor growth inhibition compared to control groups.

- Behavioral Studies : In rodent models, the compound exhibited anxiolytic properties, as evidenced by increased time spent in open arms during elevated plus maze tests.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced melanoma demonstrated that treatment with this compound led to partial responses in 30% of participants, indicating promising efficacy .

- Case Study on Autoimmune Disorders : A study focused on rheumatoid arthritis showed that patients receiving this compound experienced reduced joint inflammation and pain scores after four weeks of treatment.

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound has a favorable safety profile. However, it is essential to monitor for potential side effects such as skin irritation and gastrointestinal disturbances .

Q & A

Q. How does this compound compare structurally and functionally to analogs with pyrrolidine or fluorinated substituents?

- Comparative SAR :

- Pyrrolidine Analogs : Smaller ring size increases rigidity but reduces solubility (logP difference ~0.5) .

- Fluorinated Derivatives : Fluorine atoms enhance metabolic stability (e.g., tert-butyl 4-fluoro-piperidine analogs show 2× longer half-life in vitro) .

- Functional Assays : Test analogs in parallel using kinase inhibition or cellular uptake assays to rank potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.